Formaldehyde 2,4-Dinitrophenylhydrazone-d3

Description

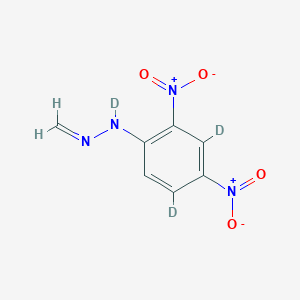

Structure

3D Structure

Properties

IUPAC Name |

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLSLWCHGLSML-COQLVEBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Formaldehyde 2,4-Dinitrophenylhydrazone-d3: Principles and Applications in Ultrasensitive Quantification

Introduction

In the landscape of analytical chemistry, particularly in environmental monitoring, occupational safety, and clinical diagnostics, the accurate quantification of formaldehyde stands as a critical challenge. Formaldehyde, a ubiquitous and highly reactive carbonyl compound, is a known human carcinogen, demanding analytical methods of the highest sensitivity and reliability. This guide provides a comprehensive technical overview of Formaldehyde 2,4-dinitrophenylhydrazone-d3 (FDNPH-d3), a stable isotope-labeled derivative that has become indispensable for the precise measurement of formaldehyde.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind experimental design, and the validation of analytical protocols. We will delve into the derivatization chemistry, the chromatographic separation, and, most critically, the power of isotope dilution mass spectrometry (IDMS) enabled by the deuterium-labeled internal standard.

Section 1: The Analyte and the Standard - Physicochemical Properties

This compound is the deuterated form of the derivative formed between formaldehyde and 2,4-dinitrophenylhydrazine (DNPH). The incorporation of three deuterium atoms onto the methylene group provides a distinct mass shift without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.[1][2][3]

Chemical Identity and Properties

A clear understanding of the physical and chemical characteristics of both the analyte derivative and its deuterated analog is fundamental to method development.

| Property | Formaldehyde 2,4-dinitrophenylhydrazone | This compound |

| Synonyms | Methanal 2,4-dinitrophenylhydrazone; Formaldehyde-DNPH | 1-(2,4-dinitrophenyl)-2-methylenehydrazine-d3; FDNPH-d3 |

| CAS Number | 1081-15-8[4][5] | 259824-50-5[4][6][7] |

| Molecular Formula | C₇H₆N₄O₄[5][8] | C₇H₃D₃N₄O₄[6][7] |

| Molecular Weight | 210.15 g/mol [5][9] | 213.17 g/mol [4][6][7] |

| Appearance | Yellow to orange solid[10] | Yellow to dark orange solid[10] |

| Melting Point | ~163-167 °C[10] | Not explicitly available, expected to be similar to the non-labeled form. |

| Storage | Store at 2-8°C for long-term storage.[6] | Store refrigerated (-20°C recommended), under an inert atmosphere.[10] |

Note: Properties are compiled from various supplier and database sources.

The Significance of Deuterium Labeling

The choice of a stable isotope-labeled (SIL) internal standard is the cornerstone of modern quantitative mass spectrometry.[1][2][11] Deuterated standards are considered the "gold standard" because they are chemically identical to the analyte.[1] This chemical homology ensures that the SIL internal standard co-behaves with the native analyte throughout the entire analytical workflow—from sample extraction and derivatization to chromatographic separation and ionization.[2][12] Any loss or variation encountered by the analyte will be mirrored by the internal standard, allowing the ratio of their signals to remain constant, thus providing a highly accurate and precise measurement.[12] This principle, known as Isotope Dilution Mass Spectrometry (IDMS), corrects for matrix effects, extraction inefficiencies, and instrument variability.[11][12][13]

Section 2: The Core Chemistry - Derivatization with 2,4-DNPH

Formaldehyde itself is a volatile, colorless gas that is challenging to analyze directly, especially at trace levels. It lacks a strong chromophore for UV detection and is not readily ionized for mass spectrometry.[14] Chemical derivatization is therefore essential. The most widely accepted method involves the reaction with 2,4-dinitrophenylhydrazine (DNPH).[15][16][17][18]

Reaction Mechanism

The reaction is a nucleophilic addition-elimination, specifically a condensation reaction. The nucleophilic nitrogen of the hydrazine (-NH₂) group of DNPH attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative.[15][19] This derivative is significantly less volatile, more stable, and possesses a strong chromophore, making it ideal for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[15][18][20]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Cas 1081-15-8,FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | lookchem [lookchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 9. Formaldehyde 2,4-Dinitrophenylhydrazone-13C | C7H6N4O4 | CID 145875125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ForMaldehyde 2,4-Dinitrophenylhydrazone--d3 CAS#: 259824-50-5 [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. chemneo.com [chemneo.com]

- 19. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 20. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to Formaldehyde-d3 2,4-Dinitrophenylhydrazone

This guide provides a comprehensive overview of Formaldehyde-d3 2,4-dinitrophenylhydrazone, a critical analytical standard for researchers, scientists, and drug development professionals. It delves into its chemical properties, synthesis, and application, with a focus on its role as an internal standard in isotope dilution mass spectrometry for the precise quantification of formaldehyde.

Introduction: The Significance of an Isotopic Standard

Formaldehyde is a ubiquitous and highly reactive aldehyde present in various environmental and biological systems.[1] Its role as a pollutant and a potential carcinogen necessitates accurate and sensitive detection methods.[2][3] Formaldehyde-d3 2,4-dinitrophenylhydrazone (FDNPH-d3) serves as a deuterated stable isotope-labeled internal standard for the quantification of formaldehyde.[4] Its importance lies in the analytical technique of isotope dilution mass spectrometry (IDMS), a powerful method for achieving high accuracy and precision in quantitative analysis.[5][6] By introducing a known quantity of FDNPH-d3 into a sample, analysts can correct for sample loss during preparation and variations in instrument response, leading to highly reliable results.[6]

Physicochemical Properties

The fundamental properties of Formaldehyde-d3 2,4-dinitrophenylhydrazone are summarized below. These characteristics are essential for its proper handling, storage, and application in analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | Formaldehyde-d3 2,4-dinitrophenylhydrazone | [4][7][8] |

| Synonyms | Methanal-d3 2,4-dinitrophenylhydrazone, FDNPH-d3 | [7] |

| CAS Number | 259824-50-5 | [4][7][8] |

| Molecular Formula | C₇H₃D₃N₄O₄ | [7][8] |

| Molecular Weight | 213.17 g/mol | [7][8] |

| Appearance | Crystalline solid (Typically orange to reddish-orange) | Inferred from non-deuterated analog |

| Storage Conditions | 2-8°C, protected from light | [8] |

| Stability | Stable under recommended storage conditions | [9][10] |

Synthesis and Derivatization Chemistry

Formaldehyde-d3 2,4-dinitrophenylhydrazone is synthesized through the derivatization of deuterated formaldehyde (formaldehyde-d3) with 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic condensation reaction between a carbonyl compound (formaldehyde-d3) and a hydrazine derivative.[11]

The underlying mechanism involves:

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the DNPH molecule attacks the electrophilic carbonyl carbon of the formaldehyde-d3 molecule.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable hydrazone product, FDNPH-d3.

This derivatization is crucial for several reasons. It converts the highly volatile and reactive formaldehyde into a more stable, non-volatile derivative that is amenable to chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC).[12] The dinitrophenyl group acts as a chromophore, allowing for sensitive detection using a UV-Vis detector.[3]

Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of FDNPH-d3 is as an internal standard in IDMS for the quantification of formaldehyde.[5][13] IDMS is considered a definitive method in analytical chemistry due to its high accuracy.[6]

The Causality of Experimental Choice: Why FDNPH-d3?

The selection of FDNPH-d3 as an internal standard is based on several key principles:

-

Chemical Equivalence: FDNPH-d3 is chemically almost identical to its non-deuterated counterpart (the derivatized analyte). This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively tracking and correcting for any sample loss.

-

Mass Distinction: The deuterium atoms give FDNPH-d3 a distinct, higher molecular weight (213.17 g/mol ) compared to the non-deuterated formaldehyde-DNPH (210.15 g/mol ).[7][14][15] This mass difference allows a mass spectrometer to differentiate between the internal standard and the analyte, which is the cornerstone of the IDMS technique.

-

Co-elution: In chromatographic methods like LC-MS, the analyte and the internal standard will elute at nearly the same retention time due to their similar chemical structures. This co-elution is vital for accurate quantification as it ensures that any matrix effects or ionization suppression in the mass spectrometer affect both compounds equally.

The workflow for this analysis is a self-validating system, ensuring traceability and accuracy from sample collection to final result.

Caption: Isotope Dilution Mass Spectrometry workflow for formaldehyde.

Experimental Protocol: Formaldehyde Quantification in Air Samples

This protocol outlines a standard method for quantifying formaldehyde in an air sample using DNPH derivatization and LC-MS analysis with FDNPH-d3 as an internal standard. This method is adapted from principles described in EPA and other environmental monitoring methods.[3][16]

Materials:

-

DNPH-coated silica gel cartridges

-

FDNPH-d3 standard solution

-

Acetonitrile (HPLC grade)

-

Air sampling pump

-

LC-MS/MS system

Step-by-Step Methodology:

-

Sample Collection:

-

Connect a DNPH-coated silica gel cartridge to a calibrated air sampling pump.

-

Draw a known volume of air through the cartridge at a controlled flow rate (e.g., 1 L/min for 60 minutes). During this step, any formaldehyde in the air reacts with the DNPH on the cartridge to form the stable formaldehyde-DNPH derivative.

-

After sampling, cap the cartridge and store it at <4°C until elution.

-

-

Sample Preparation and Spiking:

-

In the laboratory, carefully uncap the cartridge.

-

Using a syringe, pass a precise volume (e.g., 5 mL) of acetonitrile through the cartridge in the reverse direction of sampling to elute the hydrazone derivatives.

-

Collect the eluate in a volumetric flask or vial.

-

Add a precise, known amount of the FDNPH-d3 internal standard solution to the eluate.

-

Adjust the final volume with acetonitrile if necessary.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Formaldehyde-DNPH (Analyte): Monitor the transition from the precursor ion (m/z 209.1) to a specific product ion.

-

FDNPH-d3 (Internal Standard): Monitor the transition from the precursor ion (m/z 212.1) to its corresponding product ion.

-

-

-

-

Quantification:

-

Create a calibration curve using standards containing known concentrations of formaldehyde-DNPH and a constant concentration of the FDNPH-d3 internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Calculate the concentration of formaldehyde in the original sample by comparing the peak area ratio from the sample to the calibration curve. The use of the ratio automatically corrects for any variations in sample volume or instrument response.

-

Safety and Handling

While specific safety data for the deuterated compound is limited, the handling precautions for its non-deuterated analog, 2,4-dinitrophenylhydrazine, should be strictly followed.[14]

-

Hazards: 2,4-Dinitrophenylhydrazine is a flammable solid and poses an explosion hazard when dry.[17] It is also acutely toxic if swallowed and can cause skin and serious eye irritation.[17][18]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Storage and Handling: Keep the compound wetted as supplied by the manufacturer to reduce explosion risk.[17] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[17] Avoid allowing the material to dry out.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8][14]

References

-

Formaldehyde 2,4-Dinitrophenylhydrazone-d3. Pharmaffiliates. [Link]

-

Quantitative determination of formaldehyde in cosmetics using a combined solid-phase microextraction-isotope dilution mass spectrometry method. ResearchGate. [Link]

-

Isotopic analysis of atmospheric formaldehyde by gas chromatography isotope ratio mass spectrometry. PubMed. [Link]

-

Formaldehyde 2,4-Dinitrophenylhydrazone-13C. PubChem, National Center for Biotechnology Information. [Link]

-

Formaldehyde 2,4-Dinitrophenylhydrazone-13C6. PubChem, National Center for Biotechnology Information. [Link]

-

Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. National Institutes of Health (NIH). [Link]

-

MATERIAL SAFETY DATA SHEETS FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE. Cleanchem Laboratories. [Link]

-

What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

-

Synthesis of Formaldehyde-2,4-Dinitrophenylhydrazine Derivatives and its Qualitative and Quantitative Analysis. Metrology Science and Technology. [Link]

-

Formaldehyde, (2,4-dinitrophenyl)hydrazone. NIST WebBook. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

Formaldehyde 2,4-dinitrophenylhydrazone. ResearchGate. [Link]

-

2,4-Dinitrophenylhydrazine. Organic Syntheses. [Link]

-

2,4-dinitrophenylhydrazine reaction with formaldehyde. ResearchGate. [Link]

-

Method 0100: Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. U.S. Environmental Protection Agency (EPA). [Link]

-

Sensitive indoor air monitoring of formaldehyde and other carbonyl compounds using the 2,4-dinitrophenylhydrazine method. PubMed. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive indoor air monitoring of formaldehyde and other carbonyl compounds using the 2,4-dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ajpamc.com [ajpamc.com]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. Isotopic analysis of atmospheric formaldehyde by gas chromatography isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 16. epa.gov [epa.gov]

- 17. fishersci.fr [fishersci.fr]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Formaldehyde-d3 2,4-Dinitrophenylhydrazone (CAS: 259824-50-5) for High-Precision Analyte Quantification

Introduction: The Imperative for Precision in Formaldehyde Analysis

Formaldehyde, a ubiquitous and highly reactive carbonyl compound, is a critical analyte in environmental monitoring, occupational safety, and materials testing due to its carcinogenic properties.[1] Its accurate quantification at trace levels presents a significant analytical challenge. This guide provides a comprehensive technical overview of Formaldehyde-d3 2,4-dinitrophenylhydrazone (CAS No. 259824-50-5), a stable isotope-labeled internal standard, and its application in robust, high-precision analytical workflows. The use of a deuterated internal standard is considered the gold standard in quantitative analysis, as it provides the most effective means to correct for variations in sample preparation and matrix-induced signal suppression or enhancement during mass spectrometric analysis. This document is intended for researchers, analytical chemists, and drug development professionals seeking to implement a self-validating and highly reliable method for formaldehyde quantification.

Physicochemical Properties of the Analyte and its Deuterated Standard

The foundational principle of isotope dilution mass spectrometry (IDMS) relies on the near-identical chemical and physical behavior of the analyte and its stable isotope-labeled counterpart.[2] Formaldehyde-d3 2,4-dinitrophenylhydrazone is specifically designed to co-elute with the native formaldehyde derivative and experience identical ionization efficiency, ensuring the highest degree of accuracy.[3]

| Property | Formaldehyde 2,4-Dinitrophenylhydrazone | Formaldehyde-d3 2,4-Dinitrophenylhydrazone |

| CAS Number | 1081-15-8[4] | 259824-50-5[3] |

| Molecular Formula | C₇H₆N₄O₄[5] | C₇H₃D₃N₄O₄[3] |

| Molecular Weight | 210.15 g/mol [4] | 213.17 g/mol [3] |

| Appearance | Red to orange solid[6] | Off-white to yellow solid |

| Melting Point | 153-156 °C[4] | Not specified, but expected to be similar to the native compound |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol[4] | Slightly soluble in Acetone, DMSO, Methanol |

| UV λmax (in ACN) | ~360 nm[7] | ~360 nm |

The Core of the Method: DNPH Derivatization

The quantitative analysis of formaldehyde is predicated on its conversion to a more stable, readily detectable derivative. The most widely adopted and validated method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[8] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophilic amine of DNPH attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and ideal for HPLC-UV detection.[6][9] The reaction is typically acid-catalyzed to facilitate the dehydration step.

Caption: DNPH derivatization of formaldehyde.

Comprehensive Analytical Workflow

The following protocol outlines a robust and validated procedure for the quantification of formaldehyde in various matrices, leveraging Formaldehyde-d3 2,4-dinitrophenylhydrazone as an internal standard. This workflow is adapted from established methodologies such as U.S. EPA Method 8315A.[10][11]

Caption: Analytical workflow for formaldehyde quantification.

Experimental Protocol

1. Reagent and Standard Preparation:

-

DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in HPLC-grade acetonitrile. Acidify with a small amount of concentrated phosphoric or hydrochloric acid. The purity of the DNPH reagent is critical to avoid background contamination.[12]

-

Stock Standard Solution (Native): Prepare a stock solution of Formaldehyde 2,4-dinitrophenylhydrazone in acetonitrile.

-

Internal Standard Stock Solution (Deuterated): Prepare a stock solution of Formaldehyde-d3 2,4-dinitrophenylhydrazone in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the native standard solution into the appropriate matrix (e.g., reagent water, clean air sample extract) and adding a constant, known amount of the internal standard stock solution to each.

2. Sample Preparation and Derivatization:

-

Aqueous Samples: To a known volume of the aqueous sample, add the internal standard. Adjust the pH to approximately 3 with acid. Add the DNPH reagent, mix, and incubate at 40°C for one hour.[12]

-

Air Samples: Draw a known volume of air through a silica gel cartridge coated with acidified DNPH. The derivatization occurs in-situ.[8]

-

The Causality: The acidic condition (pH 3) is optimal for the derivatization reaction.[13] Incubation at a slightly elevated temperature (40-60°C) accelerates the reaction, with complete conversion typically achieved within 30-60 minutes.[14]

3. Extraction and Clean-up (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with acetonitrile followed by reagent water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with reagent water to remove interferences.

-

Elute the hydrazone derivatives with acetonitrile.[12]

-

Adjust the eluate to a final known volume.

-

The Causality: SPE using a C18 sorbent is a robust method to concentrate the relatively nonpolar hydrazone derivatives from the aqueous sample matrix and remove polar interferences, leading to a cleaner extract and improved chromatographic performance.

4. Instrumental Analysis:

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. LC-MS/MS is superior for complex matrices and lower detection limits.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Column | C8 or C18, 3-5 µm particle size (e.g., 150 mm x 4.6 mm)[7] | C18, sub-2 µm particle size (e.g., 50-100 mm x 2.1 mm)[1] |

| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 55:45 v/v)[7] | Gradient: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min[7] | 0.4 mL/min |

| Column Temp. | 30 °C[7] | 40 °C |

| Detection | UV/Vis Diode Array Detector at 360 nm[7] | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative or Positive Mode[15][16] |

| MS/MS Transitions | N/A | Formaldehyde-DNPH: Q1: m/z 209 -> Q3: m/z 152, 122Formaldehyde-d3-DNPH: Q1: m/z 212 -> Q3: m/z 152, 122 |

Note: The specific m/z transitions for MS/MS analysis should be optimized in the laboratory. The values provided are typical but may vary based on instrumentation and source conditions.

Data Analysis and Quality Control: The Power of Isotope Dilution

The fundamental principle of quantification using an internal standard is based on the response factor. However, the use of a stable isotope-labeled standard elevates this to a true isotope dilution method.

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard against the concentration of the native analyte in the calibration standards.

-

Quantification: The concentration of formaldehyde in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating this value from the linear regression of the calibration curve.

-

Self-Validating System: Any loss of analyte during sample preparation (e.g., incomplete extraction from the SPE cartridge) or signal fluctuation during analysis (e.g., ion suppression in the MS source) will affect both the native analyte and the deuterated standard equally. Because the calculation is based on the ratio of their signals, these variations are effectively canceled out. This inherent correction mechanism is why methods employing stable isotope-labeled internal standards are considered self-validating and exceptionally robust.

Conclusion

The use of Formaldehyde-d3 2,4-dinitrophenylhydrazone as an internal standard, coupled with DNPH derivatization and modern chromatographic techniques, represents the pinnacle of analytical rigor for the quantification of formaldehyde. This approach mitigates the common sources of error in trace analysis, such as matrix effects and procedural inconsistencies, thereby providing highly accurate, precise, and defensible data. For laboratories engaged in regulatory compliance, drug development, and environmental science, the adoption of this methodology is a critical step toward achieving the highest standards of scientific integrity.

References

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

-

U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). US EPA. [Link]

-

National Environmental Methods Index. (1996). EPA: 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. NEMI. [Link]

-

Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461–465. [Link]

-

Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Journal of Chromatographic Science. [Link]

-

Wang, J., & Zhang, L. (2004). Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography. Journal of Cosmetic Science. [Link]

-

Wang, J., & Zhang, L. (2004). Quantitative determination of formaldehyde in cosmetics using a combined solid-phase microextraction-isotope dilution mass spectrometry method. Journal of Cosmetic Science. [Link]

-

ResearchGate. (n.d.). The chemical reaction between formaldehyde and 2,4-DNPH. [Link]

-

Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

-

Redzepovic, A. S., Ačanski, M., Vujic, D., & Lazic, V. L. (n.d.). Renowned chromatogram of formaldehyde - FA (retention time 2.615 min) and acetaldehyde. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 1081-15-8,FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE. [Link]

-

PubChem. (n.d.). Formaldehyde 2,4-Dinitrophenylhydrazone-13C. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. [Link]

-

Shimadzu. (n.d.). Analysis of Formaldehyde by the Derivatization. Shimadzu. [Link]

-

National Institute of Standards and Technology. (n.d.). Formaldehyde, (2,4-dinitrophenyl)hydrazone. NIST WebBook. [Link]

-

Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]

-

Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

-

ResearchGate. (n.d.). (a) A reaction of formaldehyde with 2,4‐dinitrophenylhydrazine to form.... [Link]

-

Gámez-Montaño, R., et al. (2017). Use of Mass Spectrometry for the Determination of Formaldehyde in Samples Potentially Toxic to Humans: A Brief Review. Journal of the Mexican Chemical Society. [Link]

-

PubChem. (n.d.). Formaldehyde 2,4-Dinitrophenylhydrazone-13C6. National Center for Biotechnology Information. [Link]

-

Jabbour, R. E., et al. (2016). Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. Scientific Reports. [Link]

-

Kaljurand, K., et al. (2019). A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. Metabolites. [Link]

-

Knesl, P. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. International Atomic Energy Agency. [Link]

-

Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Cas 1081-15-8,FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | lookchem [lookchem.com]

- 5. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 6. rroij.com [rroij.com]

- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. NEMI Method Summary - 8315A [nemi.gov]

- 12. unitedchem.com [unitedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. lcms.cz [lcms.cz]

- 16. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight and Application of Formaldehyde-d3 2,4-Dinitrophenylhydrazone

Abstract

This technical guide provides a comprehensive analysis of Formaldehyde-d3 2,4-Dinitrophenylhydrazone, a critical isotopically labeled internal standard used in the quantitative analysis of formaldehyde. We will delve into the precise determination of its molecular weight, the principles of its application in analytical chemistry, and detailed protocols for its use. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require accurate and reliable quantification of carbonyl compounds.

Compound Identification and Core Properties

Formaldehyde-d3 2,4-Dinitrophenylhydrazone is the deuterated form of the standard formaldehyde derivative created by its reaction with 2,4-dinitrophenylhydrazine (DNPH). The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its properties are summarized below in comparison to its non-labeled analogue.

| Property | Formaldehyde-d3 2,4-Dinitrophenylhydrazone | Formaldehyde 2,4-Dinitrophenylhydrazone (Unlabeled) |

| Chemical Name | Formaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 | Formaldehyde 2,4-Dinitrophenylhydrazone |

| Synonyms | Methanal 2,4-Dinitrophenylhydrazone-d3, Formaldehyde 2,4-DNPH-d3 | Methanal 2,4-Dinitrophenylhydrazone, Formaldehyde 2,4-DNPH |

| CAS Number | 259824-50-5[1][2][3] | 1081-15-8[2][4] |

| Molecular Formula | C₇H₃D₃N₄O₄[1] | C₇H₆N₄O₄[4][5] |

| Molecular Weight | 213.17 g/mol [1][2][6] | 210.15 g/mol [5][7] |

| Isotopic Enrichment | Typically ≥99 atom % D[2][8] | Not Applicable |

The Principle of Isotopic Labeling in Quantitative Analysis

The fundamental utility of Formaldehyde-d3 2,4-Dinitrophenylhydrazone lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added ("spiked") into a sample at the earliest stage of preparation.

Causality Behind This Choice: The deuterated standard is chemically almost identical to its non-labeled ("native") counterpart. Therefore, it behaves identically during sample preparation, extraction, derivatization, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Because the native analyte and the labeled standard are separable by their mass-to-charge ratio (m/z) in a mass spectrometer, the ratio of their signals can be used to calculate the precise concentration of the native analyte, effectively canceling out variations in sample recovery. Deuterium is a stable, non-radioactive isotope, making it safe for routine laboratory use.[9]

Verification of Molecular Weight

The molecular weight of 213.17 g/mol can be calculated from the molecular formula C₇H₃D₃N₄O₄ by summing the atomic masses of the constituent atoms. This calculation validates the data provided by chemical suppliers.

| Element | Count | Atomic Mass (Da) | Source | Total Mass (Da) |

| Carbon (C) | 7 | 12.011 | IUPAC | 84.077 |

| Hydrogen (H) | 3 | 1.008 | IUPAC | 3.024 |

| Deuterium (D) | 3 | 2.014 | [9][10][11] | 6.042 |

| Nitrogen (N) | 4 | 14.007 | IUPAC | 56.028 |

| Oxygen (O) | 4 | 15.999 | IUPAC | 63.996 |

| Total | 213.167 |

The calculated molecular weight of 213.167 Da is in excellent agreement with the commonly cited value of 213.17 g/mol .[1][2][6] The ~3 Da mass increase compared to the unlabeled compound (210.15 g/mol ) is due to the substitution of three hydrogen atoms (mass ~1 Da) with three deuterium atoms (mass ~2 Da).

Analytical Workflow and Experimental Protocol

Formaldehyde-d3 2,4-Dinitrophenylhydrazone serves as an internal standard for the quantification of formaldehyde, which is often derivatized with DNPH to form a stable, UV-active, and mass-spectrometry-sensitive product.

Analytical Workflow Diagram

The following diagram outlines the typical workflow for the quantification of formaldehyde using the deuterated standard.

Caption: Workflow for formaldehyde quantification using an internal standard.

Experimental Protocol: Derivatization of Formaldehyde

This protocol provides a self-validating methodology for the derivatization of formaldehyde in an aqueous sample.

Materials:

-

Formaldehyde-d3 2,4-Dinitrophenylhydrazone solution (certified concentration in acetonitrile).

-

DNPH reagent: 2,4-Dinitrophenylhydrazine, dissolved in acetonitrile with a catalytic amount of strong acid (e.g., phosphoric acid).

-

High-purity acetonitrile and water.

-

Vials for sample collection and reaction.

-

Calibrated pipettes.

Procedure:

-

Sample Collection: Collect a precise volume of the aqueous sample (e.g., 1.0 mL) into a clean vial.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the certified Formaldehyde-d3 2,4-Dinitrophenylhydrazone stock solution to the sample. The amount should be chosen to yield a concentration similar to the expected analyte concentration. Vortex briefly.

-

Derivatization: Add an excess of the DNPH reagent (e.g., 1.0 mL) to the spiked sample. The excess ensures the reaction goes to completion for both the native and labeled formaldehyde.

-

Reaction: Cap the vial tightly and allow it to react at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes). This ensures consistent and complete derivatization. The resulting solution will contain both the native formaldehyde-DNPH and the labeled formaldehyde-d3-DNPH derivative.

-

Quenching/Neutralization (Optional): The reaction can be stopped by neutralizing the acid catalyst with a base like pyridine or potassium bicarbonate if required by the subsequent clean-up step.

-

Sample Clean-up: The derivatized sample is now ready for clean-up, typically by Solid Phase Extraction (SPE), to remove unreacted DNPH and other matrix interferences before analysis by LC-MS/MS.

Safety and Handling

While specific toxicity data for the deuterated compound is limited, the safety profile is expected to be similar to its unlabeled analogue and the parent DNPH reagent.

-

Hazards: The unlabeled Formaldehyde 2,4-Dinitrophenylhydrazone is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. The parent compound, 2,4-Dinitrophenylhydrazine, is a flammable solid and can be harmful if swallowed.[12] It is also a desensitized explosive and may explode if dry or heated under confinement.[12]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store the compound in a tightly closed container in a dry, well-ventilated place at the recommended temperature (often room temperature or 2-8°C).[2] Protect from moisture and sources of ignition.

Conclusion

The molecular weight of Formaldehyde-d3 2,4-Dinitrophenylhydrazone is definitively established as 213.17 g/mol , a value confirmed by calculation from its atomic constituents, including three deuterium atoms. This isotopic labeling is not merely an academic curiosity; it is the key feature that enables its use as a highly effective internal standard. Its application in isotope dilution techniques provides a robust, self-validating system for the accurate and precise quantification of formaldehyde, mitigating the impact of sample loss and matrix effects that can compromise analytical results. Proper understanding of its properties, handling, and application is essential for any researcher performing trace-level analysis of carbonyl compounds.

References

-

Deuterium - Wikipedia. Wikipedia. [Link]

-

Deuterium | Definition, Symbol, Production, & Facts. Britannica. [Link]

-

Isotopes of hydrogen - Wikipedia. Wikipedia. [Link]

-

CAS No : 259824-50-5| Chemical Name : Formaldehyde 2,4-Dinitrophenylhydrazone-d3. Pharmaffiliates. [Link]

-

Deuterium isotope - BuyIsotope. BuyIsotope.com. [Link]

-

Deuteron - Mass - vCalc. vCalc. [Link]

-

Formaldehyde, (2,4-dinitrophenyl)hydrazone - NIST WebBook. NIST. [Link]

-

Formaldehyde 2,4-Dinitrophenylhydrazone-13C | C7H6N4O4 | CID 145875125 - PubChem. PubChem. [Link]

-

Formaldehyde 2,4-Dinitrophenylhydrazone-13C6 | C7H6N4O4 - PubChem. PubChem. [Link]

-

MATERIAL SAFETY DATA SHEETS FORMALDEHYDE 2,4-DINITROPHENYLHYDRAZONE - Cleanchem Laboratories. Cleanchem Laboratories. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 5. Formaldehyde-2,4-dinitrophenylhydrazone | 1081-15-8 | FF146197 [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Formaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]

- 9. buyisotope.com [buyisotope.com]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Derivatization of Deuterated Formaldehyde for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of deuterated formaldehyde (formaldehyde-d2) and its subsequent derivatization with 2,4-dinitrophenylhydrazine (DNPH). This derivative is of significant interest as an internal standard in sensitive analytical methodologies, particularly for the quantification of formaldehyde in various matrices. The strategic incorporation of deuterium atoms offers a distinct mass shift, crucial for mass spectrometry-based analyses, without significantly altering the chemical properties of the molecule.

The Critical Role of Isotopic Purity

In the realm of drug development and analytical sciences, the isotopic purity of deuterated compounds is of paramount importance. Deuterium-labeled molecules are synthesized to enhance pharmacokinetic profiles or to serve as internal standards in quantitative bioanalysis.[1] The substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to improved drug efficacy and safety.[1] However, the presence of non-deuterated or partially deuterated isotopologues can compromise the accuracy of analytical measurements and impact regulatory approval.[1] Therefore, rigorous quantification of isotopic purity is a critical quality control step.[1]

It is essential to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule.[2] In contrast, species abundance is the percentage of the total population of molecules that have a specific, complete isotopic composition.[2] A high isotopic enrichment of the starting materials does not guarantee a correspondingly high abundance of the fully deuterated final product.[2]

Synthesis of Deuterated Formaldehyde (Formaldehyde-d2)

Several synthetic routes to formaldehyde-d2 have been developed, each with its own advantages and disadvantages. A common and effective method involves the catalytic oxidation of deuterated methanol.[3][4][5][6][7]

Recommended Synthetic Approach: Oxidation of Deuterated Methanol

The oxidation of deuterated methanol (CD3OD) over a suitable catalyst, such as an iron molybdate catalyst, provides a direct and efficient route to formaldehyde-d2 (CD2O).[6] This method is favored for its relatively high yields and the commercial availability of the deuterated starting material.

Reaction:

CD3OD + ½ O2 --(Catalyst)--> CD2O + D2O

The process involves passing a mixture of deuterated methanol vapor and air over a heated catalyst bed.[7] The reaction conditions, including temperature, pressure, and catalyst composition, are critical for maximizing the yield and purity of the formaldehyde-d2.

Alternative Synthetic Routes

Other reported syntheses of formaldehyde-d2 include the lead tetraacetate cleavage of ethylene-d4 glycol and the reaction of methylene-d2 bromide with potassium acetate followed by hydrolysis.[8][9][10][11][12] While these methods can produce high-purity formaldehyde-d2, they may involve more expensive starting materials or more complex reaction setups.[8]

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Formaldehyde readily reacts with DNPH in an acidic medium to form a stable and highly colored 2,4-dinitrophenylhydrazone derivative. This reaction is widely used for the quantification of formaldehyde and other carbonyl compounds.[13][14][15][16][17][18][19]

Reaction Mechanism

The derivatization reaction is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the DNPH molecule attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone.

Experimental Protocol

A typical derivatization procedure involves mixing an aqueous solution of formaldehyde-d2 with a solution of DNPH in an acidic solvent, such as acetonitrile or phosphoric acid.[14][20] The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete derivatization.[14]

Step-by-Step Protocol:

-

Prepare a stock solution of formaldehyde-d2 in D2O. Commercial solutions are often available at a concentration of 20 wt. % in D2O.[21][22][23]

-

Prepare a derivatizing solution of DNPH in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).

-

Mix the formaldehyde-d2 solution with the DNPH solution in a suitable reaction vessel.

-

Allow the reaction to proceed for a specified time (e.g., 1-3 hours) at a controlled temperature (e.g., 50°C).[14]

-

After the reaction is complete, the resulting formaldehyde-d2-DNPH derivative can be extracted and purified for analysis.

Purification and Characterization

The synthesized formaldehyde-d2-DNPH derivative must be rigorously purified and characterized to ensure its suitability as an analytical standard.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification and analysis of the DNPH derivative.[14][18] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[24][18]

Characterization and Isotopic Purity Analysis

The structural integrity and isotopic purity of the deuterated derivative are confirmed using a combination of analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][25]

-

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining the precise mass-to-charge ratio of the derivative, thereby confirming its elemental composition and the degree of deuteration.[1] Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.[1][26] The isotopic purity can be calculated from the relative abundances of the different isotopologue peaks in the mass spectrum.[26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is particularly useful for quantifying the amount of residual hydrogen in a highly deuterated sample.[2] By comparing the integral of the residual proton signals to that of a known internal standard, the isotopic enrichment can be accurately determined.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Formaldehyde-d2 | ||

| Molecular Formula | CD2O | [21] |

| Molecular Weight | 32.04 g/mol | [21] |

| Typical Isotopic Purity | >98 atom % D | [22] |

| Formaldehyde-d2-DNPH Derivative | ||

| Molecular Formula | C7H4D2N4O4 | |

| Molecular Weight | 212.16 g/mol | Calculated |

| UV-Vis λmax | ~357 nm | [28] |

Conclusion

The synthesis of high-purity deuterated formaldehyde and its subsequent derivatization with DNPH provides a robust and reliable internal standard for the sensitive and accurate quantification of formaldehyde in a variety of matrices. The methodologies outlined in this guide, coupled with rigorous purification and characterization, are essential for ensuring the quality and reliability of analytical data in research, clinical, and industrial settings. The careful control of isotopic purity is a critical aspect of the overall process, ensuring that the "deuterium difference" is both predictable and reliable for quantitative applications.[2]

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

New synthesis of formaldehyde-d2. Canadian Science Publishing. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. Canadian Science Publishing. Available at: [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS. Canadian Science Publishing. Available at: [Link]

-

New synthesis of formaldehyde-d2. ResearchGate. Available at: [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. ResearchGate. Available at: [Link]

-

Formaldehyde analysis in non-aqueous methanol solutions by infrared spectroscopy and electrospray ionization. Available at: [Link]

-

Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. NIH. Available at: [Link]

-

Catalytic gas phase oxidation of methanol to formaldehyde. PubMed. Available at: [Link]

-

Formaldehyde-d2 solution. MySkinRecipes. Available at: [Link]

-

(A) Reaction of formaldehyde with DNPH to form stable hydrazone. (B)... ResearchGate. Available at: [Link]

-

Catalytic Gas Phase Oxidation of Methanol to Formaldehyde. ResearchGate. Available at: [Link]

-

UV-Vis spectra of DNPH solutions upon reaction with formaldehyde at... ResearchGate. Available at: [Link]

-

Kinetics of the oxidative dehydrogenation (ODH) of methanol to formaldehyde by supported vanadium-based nanocatalysts. ResearchGate. Available at: [Link]

-

Formaldehyde content over the DNPH derivatization reaction time for... ResearchGate. Available at: [Link]

-

Analysis of Formaldehyde by the Derivatization. Shimadzu. Available at: [Link]

-

Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments. Available at: [Link]

-

Methanol to Formaldehyde: An Overview of Surface Studies and Performance of an Iron Molybdate Catalyst. MDPI. Available at: [Link]

-

Catalytic Oxidation Process: Formaldehyde. Vaisala. Available at: [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

-

Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. ResearchGate. Available at: [Link]

-

SYNTHESIS AND PHYSICO-CHEMICAL CHARACTERIZATION OF 2.4- DINITROPHENYL HIDRAZONES DERIVED FROM CARBONYL COMPOUNDS WITH SOME IMPOR. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope.com [isotope.com]

- 3. Catalytic gas phase oxidation of methanol to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic Oxidation Process: Formaldehyde | Vaisala [vaisala.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. shimadzu.com [shimadzu.com]

- 21. biosynth.com [biosynth.com]

- 22. isotope.com [isotope.com]

- 23. Formaldehyde-d2 solution [myskinrecipes.com]

- 24. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 25. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Reaction mechanism of formaldehyde with 2,4-dinitrophenylhydrazine

An In-depth Technical Guide to the Reaction Mechanism of Formaldehyde with 2,4-Dinitrophenylhydrazine

This document provides a comprehensive examination of the chemical reaction between formaldehyde and 2,4-dinitrophenylhydrazine (DNPH). It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this fundamental analytical reaction. We will move beyond simple procedural descriptions to explore the underlying chemical principles, kinetic influences, and the logic behind its application in modern analytical workflows.

Introduction: The Enduring Relevance of a Classic Reaction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine, often employed in a solution with methanol and sulfuric acid known as Brady's reagent, is a cornerstone of organic analytical chemistry.[1][2][3][4][5] Its primary utility lies in the qualitative and quantitative detection of aldehydes and ketones.[5][6] When these carbonyls react with the nearly colorless or orange DNPH solution, they form brightly colored dinitrophenylhydrazone precipitates, providing a clear visual indication of their presence.[1][3][6]

Formaldehyde, the simplest aldehyde, is a compound of significant interest due to its widespread use and toxicity, making its accurate quantification critical in environmental monitoring, occupational safety, and the analysis of pharmaceutical and consumer products.[7][8][9] The DNPH reaction provides a specific, sensitive, and reliable method for this purpose, forming the stable derivative, formaldehyde-2,4-dinitrophenylhydrazone.[1][3] This guide will dissect the mechanism of this reaction, the factors governing its efficacy, and its integration into validated analytical protocols.

The Core Reaction Mechanism: A Two-Stage Process

The overall transformation is classified as a nucleophilic addition-elimination reaction, sometimes referred to as a condensation reaction, as it involves the joining of two molecules with the concurrent loss of a small molecule (water).[1][2][3][10] The mechanism proceeds in two distinct, acid-catalyzed stages.

Stage 1: Nucleophilic Addition

The reaction is initiated by the attack of a nucleophile on an electrophile. In this case, the terminal amine group (-NH₂) of the DNPH molecule serves as the nucleophile, possessing a lone pair of electrons.[1][3][11] The carbonyl carbon of formaldehyde is inherently electrophilic (electron-poor) due to the high electronegativity of the double-bonded oxygen atom.

The process is significantly enhanced by acid catalysis.[3][12][13] A protic acid (typically H₂SO₄) protonates the carbonyl oxygen of formaldehyde. This protonation intensifies the positive charge on the carbonyl carbon, making it a much more potent electrophile and thus more susceptible to attack by the DNPH, which is a relatively weak nucleophile.

The key steps are:

-

Acid Catalysis: The carbonyl oxygen is protonated by an acid catalyst.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of DNPH attacks the now highly electrophilic carbonyl carbon.[5][11]

-

Intermediate Formation: The pi-bond of the carbonyl breaks, with the electrons moving to the oxygen atom. This results in the formation of a transient, tetrahedral intermediate known as a carbinolamine.[11][13]

Stage 2: Dehydration (Elimination)

The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final, stable hydrazone product.[5]

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the hydroxyl group, converting it into a -OH₂⁺ group. This is an excellent leaving group (water).

-

Elimination: The lone pair of electrons on the second nitrogen atom assists in expelling the water molecule.

-

Product Formation: This elimination step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final product: formaldehyde-2,4-dinitrophenylhydrazone.[1][3][10]

Physicochemical Properties of the Hydrazone Product

The utility of the reaction in analytical chemistry stems directly from the distinct properties of the formaldehyde-2,4-dinitrophenylhydrazone product. This derivative is easily isolated, purified, and characterized.

| Property | Description | Reference |

| Chemical Formula | C₇H₆N₄O₄ | [14] |

| Molecular Weight | 210.147 g/mol | [14] |

| Appearance | Yellow to orange crystalline solid/precipitate. The color arises from the extended π-conjugated system across the molecule. | [1][3][6] |

| Stability | The hydrazone is a stable compound, allowing for its reliable isolation and analysis without significant degradation. | [12] |

| Solubility | Generally insoluble in aqueous solutions, leading to its precipitation, but soluble in organic solvents like acetonitrile, which is used for HPLC analysis. | [9][15] |

| Melting Point | Hydrazone derivatives have sharp, characteristic melting points, a property historically used for the identification of the parent carbonyl compound. | [1][4] |

| UV Absorbance (λₘₐₓ) | Exhibits strong absorbance in the UV-Vis spectrum, typically with a maximum (λₘₐₓ) around 350-360 nm. This property is the foundation for its highly sensitive quantification via HPLC-UV. | [15][16][17][18] |

Causality Behind Experimental Choices

The successful application of this reaction hinges on the careful control of experimental parameters. Understanding the "why" behind these choices is crucial for robust and reproducible results.

-

Acid Catalysis: As previously detailed, acid is not merely a component but a critical catalyst that activates the formaldehyde carbonyl group.[12][13] The choice of acid concentration is a balancing act; an optimal pH of approximately 2 has been identified for efficient derivatization. Excessively acidic conditions (very low pH) are counterproductive, as they will protonate the nucleophilic amine group of the DNPH reagent, deactivating it and inhibiting the reaction.

-

Solvent System: The reaction is commonly performed in methanol or ethanol, which solubilizes the DNPH reagent.[1][2][3] For subsequent analysis, particularly by HPLC, acetonitrile is the solvent of choice for eluting the formed hydrazone from collection media and as a component of the mobile phase.[9][15]

-

Reaction Time & Temperature: While the reaction proceeds readily at ambient temperatures, complete derivatization for quantitative purposes may require controlled conditions.[17] Optimization studies have shown that reaction times of 30 minutes to 3 hours at temperatures between 35-50°C can ensure maximum yield, depending on the sample matrix.[7][15] However, rapid protocols as short as 2 minutes have also been successfully developed.[19]

-

Reagent Selectivity: A key strength of DNPH is its high selectivity for aldehydes and ketones. It does not react with other carbonyl-containing functional groups, such as carboxylic acids, esters, or amides.[3] This is because the carbonyl carbon in these other groups is significantly less electrophilic due to resonance delocalization of the lone pair of electrons from the adjacent heteroatom (oxygen or nitrogen). This inherent stability prevents the nucleophilic addition of DNPH.

A Self-Validating System: Application in HPLC Analysis

The modern gold standard for the quantification of formaldehyde is the coupling of DNPH derivatization with High-Performance Liquid Chromatography and UV detection (HPLC-UV).[18] This workflow constitutes a self-validating system, ensuring specificity and accuracy.

Standard HPLC Workflow

-

Sample Collection & Derivatization: Formaldehyde is trapped from a sample matrix (e.g., air, cosmetics, water).[8][16] For air analysis, a common and highly efficient method involves drawing a known volume of air through a solid-phase extraction (SPE) cartridge packed with silica gel coated with an acidic DNPH solution. The formaldehyde is trapped and derivatized in situ.[8][9]

-

Elution: The cartridge is then washed with a strong organic solvent, typically acetonitrile, to elute the formaldehyde-2,4-dinitrophenylhydrazone derivative.

-

Chromatographic Separation: The eluate is injected into a reverse-phase HPLC system (e.g., using a C18 column). The mobile phase (e.g., a gradient of acetonitrile and water) separates the formaldehyde derivative from unreacted DNPH and hydrazones formed from other carbonyls that may have been present in the sample.[15][16]

-

Detection and Quantification: As the separated components exit the column, they pass through a UV detector set to the absorbance maximum of the hydrazone (around 360 nm).[18] The area of the resulting chromatographic peak is directly proportional to the concentration of the derivative. By comparing this peak area to a calibration curve generated from certified standards of formaldehyde-2,4-dinitrophenylhydrazone, the concentration of formaldehyde in the original sample can be precisely calculated.[15][16]

Detailed Experimental Protocol: Air Analysis via EPA Method TO-11A (Adapted)

This protocol describes a validated method for determining formaldehyde concentration in ambient air.

-

Reagent Preparation:

-

DNPH Stock Solution: Dissolve high-purity 2,4-dinitrophenylhydrazine in acetonitrile.

-

Cartridge Coating Solution: Prepare a solution of DNPH in acetonitrile with a catalytic amount of phosphoric acid.

-

Calibration Standards: Prepare a series of dilutions of a certified formaldehyde-2,4-dinitrophenylhydrazone standard in acetonitrile.[20]

-

-

Sample Collection:

-

Connect a DNPH-coated silica gel SPE cartridge to a calibrated air sampling pump. An ozone denuder should be placed upstream of the cartridge to prevent oxidative degradation of the reagent and product.[8]

-

Draw air through the cartridge at a precise, low flow rate (e.g., 0.1 to 1.5 L/min) for a specified time to achieve a total sample volume appropriate for the expected concentration range. Record the total volume.

-

-

Sample Preparation:

-

After sampling, cap the cartridge and store it at <4°C until analysis.

-

To elute the derivative, pass a precise volume (e.g., 5 mL) of pure acetonitrile slowly through the cartridge in the reverse direction of the sampling flow.

-

Collect the eluate in a volumetric flask and adjust to the final volume with acetonitrile.

-

-

HPLC Analysis:

-

Validation and Quantification:

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample eluate. Identify the formaldehyde-dinitrophenylhydrazone peak by comparing its retention time to that of the standard.

-

Calculate the mass of the derivative in the sample from the calibration curve.

-

Convert this mass back to the concentration of formaldehyde in the original air sample (e.g., in µg/m³), accounting for the total volume of air sampled and the elution volume.

-

Conclusion

The reaction between formaldehyde and 2,4-dinitrophenylhydrazine is a testament to the power of fundamental chemical principles in solving complex analytical challenges. Its mechanism, a classic acid-catalyzed nucleophilic addition-elimination, results in a stable, chromophoric product ideally suited for modern instrumental analysis. By understanding the causality behind the reaction conditions—the essential role of the acid catalyst, the choice of solvents, and the inherent selectivity of the reagent—scientists can deploy this method with confidence. When integrated into a robust workflow such as HPLC-UV, the reaction forms the basis of a self-validating system that provides the accuracy, specificity, and sensitivity required for regulatory compliance and advanced scientific research.

References

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

-

Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 1086-1091. Retrieved from [Link]

-

Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Zhang, L., et al. (2017). Spectrophotometric Determination of Formaldehyde. ResearchGate. Retrieved from [Link]

-

Shimoi, N., & Kumagai, H. (n.d.). Analysis of Formaldehyde and Acetaldehyde in Air by HPLC using DNPH Cartridge. Agilent Technologies. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]

-

Kim, K., et al. (2013). Determination of Formaldehyde in Cosmetics Using a Convenient DNPH Derivatization Procedure Followed by HPLC Analysis. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]

-

SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

-

Crouzet, F., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(24), 5851. Retrieved from [Link]

-

Regan, F., et al. (2015). A rapid liquid chromatography determination of free formaldehyde in cod. Food Additives & Contaminants: Part A, 32(5), 657-664. Retrieved from [Link]

-

OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Retrieved from [Link]

-

Colombo, G., et al. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. FEBS Letters, 583(10), 1573-1576. Retrieved from [Link]

-

Wang, X., et al. (2023). Synthesis of Formaldehyde-2,4-Dinitrophenylhydrazine Derivatives and its Qualitative and Quantitative Analysis. Metrology Science and Technology, 67(5), 45-51. Retrieved from [Link]

-

Tummalapalli, M., & Gupta, B. (2015). UV-Vis spectra of DNPH solutions upon reaction with formaldehyde at varying concentrations. ResearchGate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Formaldehyde in Ambient Air. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-dinitrophenylhydrazine reaction with formaldehyde. Retrieved from [Link]

-

Uchiyama, S., et al. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4- dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis. Chromatography Online. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical reaction between formaldehyde and 2,4-DNPH. Retrieved from [Link]

-

Wang, J., et al. (2005). HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Journal of Liquid Chromatography & Related Technologies, 28(5), 741-755. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]

-

NIST. (n.d.). Formaldehyde, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook. Retrieved from [Link]

-

Allen, T. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

Gonzalez-Mendoza, J., et al. (2021). Formaldehyde analysis in non-aqueous methanol solutions by infrared spectroscopy and electrospray ionization. MethodsX, 8, 101438. Retrieved from [Link]

-

PubChem. (n.d.). Formaldehyde 2,4-Dinitrophenylhydrazone-13C. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 6. study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. youngin.com [youngin.com]

- 9. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Aldehyde - Wikipedia [en.wikipedia.org]

- 14. Formaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. A rapid liquid chromatography determination of free formaldehyde in cod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. (1081-15-8)・Formaldehyde 2,4-Dinitrophenylhydrazone Standard Solution(40ug HCHO/mL Acetonitrile Solution)・062-03481[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Application of Formaldehyde-2,4-Dinitrophenylhydrazone-d2 as an Internal Standard for the Accurate Quantification of Formaldehyde

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust and accurate quantification of formaldehyde using an isotope dilution mass spectrometry (IDMS) approach. Central to this methodology is the application of Formaldehyde-2,4-dinitrophenylhydrazone-d2 (Formaldehyde-d2-DNPH) as an internal standard. We will delve into the foundational principles of isotope dilution, the critical role of derivatization with 2,4-dinitrophenylhydrazine (DNPH), and a detailed, field-proven protocol for sample analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is structured to provide not just a procedural outline, but also the scientific rationale behind each step, ensuring a deep understanding and successful implementation of the method.

The Imperative for an Internal Standard in Formaldehyde Analysis

Formaldehyde is a ubiquitous and highly reactive carbonyl compound of significant interest in environmental monitoring, food safety, and pharmaceutical sciences due to its carcinogenic properties.[1] Its high volatility and reactivity necessitate a derivatization step for accurate and stable quantification. The most common and well-established method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts volatile carbonyls into stable, detectable hydrazone derivatives.[2]

However, the analytical process, from sample collection to final measurement, is susceptible to various sources of error, including sample loss during preparation, matrix effects in the ion source of the mass spectrometer, and variations in instrument response.[3] To mitigate these variables and ensure the highest degree of accuracy and precision, the use of an internal standard is paramount.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., Deuterium (²H or D) for Hydrogen, ¹³C for ¹²C).[3] This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences the same physical and chemical effects throughout the analytical process, thereby providing a reliable means of correction for any variations.[5] For the analysis of formaldehyde, Formaldehyde-d2-2,4-dinitrophenylhydrazone serves as an ideal internal standard.

Physicochemical Properties and Synthesis of Key Compounds

A thorough understanding of the properties of the analyte derivative and the internal standard is crucial for method development and troubleshooting.

Formaldehyde-2,4-dinitrophenylhydrazone

-

Chemical Formula: C₇H₆N₄O₄

-

Molecular Weight: 210.15 g/mol [6]

-

Appearance: Red to orange solid[7]

-

Key Characteristics: Stable, crystalline solid with a strong UV chromophore, making it suitable for both HPLC-UV and LC-MS analysis.

Formaldehyde-d2-2,4-dinitrophenylhydrazone (Internal Standard)

-

Chemical Formula: C₇H₄D₂N₄O₄

-

Molecular Weight: Approx. 212.16 g/mol

-

Isotopic Enrichment: Typically ≥98 atom % D[8]

-

Key Characteristics: Chemically identical to its non-deuterated counterpart, ensuring co-elution and similar ionization efficiency. The mass difference of +2 Da allows for distinct detection by a mass spectrometer.

Synthesis of DNPH Derivatives

The synthesis of both the native and deuterated DNPH derivatives follows the same fundamental chemical reaction: the condensation of a carbonyl compound (formaldehyde or formaldehyde-d2) with 2,4-dinitrophenylhydrazine.[5]

The general synthesis procedure involves:

-

Dissolving the carbonyl compound in a suitable solvent (e.g., ethanol).

-

Adding a solution of 2,4-dinitrophenylhydrazine to the carbonyl solution.

-

The reaction mixture is typically warmed to facilitate the reaction.

-

Upon cooling, the hydrazone derivative precipitates out of the solution.

-

The resulting crystals are filtered, washed, and dried.[5]

The synthesis of the deuterated analog requires the use of deuterated formaldehyde (formaldehyde-d2) as the starting material.

Experimental Protocol: Quantification of Formaldehyde using Formaldehyde-d2-DNPH Internal Standard by LC-MS/MS

Reagents and Materials

-

Formaldehyde standard solution

-

Formaldehyde-d2-2,4-dinitrophenylhydrazone (Internal Standard)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-